(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine (3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17793230
InChI: InChI=1S/C13H20N4/c1-9(2)10(3)14-11(4)13-16-15-12-7-5-6-8-17(12)13/h5-11,14H,1-4H3
SMILES:
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol

(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

CAS No.:

Cat. No.: VC17793230

Molecular Formula: C13H20N4

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine -

Specification

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
IUPAC Name 3-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-2-amine
Standard InChI InChI=1S/C13H20N4/c1-9(2)10(3)14-11(4)13-16-15-12-7-5-6-8-17(12)13/h5-11,14H,1-4H3
Standard InChI Key NEFNANGNQCAHHR-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)NC(C)C1=NN=C2N1C=CC=C2

Introduction

(3-Methylbutan-2-yl)(1-{ triazolo[4,3-a]pyridin-3-yl}ethyl)amine is a complex organic molecule that combines a branched alkyl chain with a heterocyclic triazole-pyridine moiety. This compound belongs to the class of amines, specifically tertiary amines, due to the presence of three carbon-containing groups attached to the nitrogen atom. The triazolo[4,3-a]pyridine fragment is particularly noteworthy for its potential biological activity, which can be leveraged in various scientific applications.

Synthesis Methods

The synthesis of (3-Methylbutan-2-yl)(1-{ triazolo[4,3-a]pyridin-3-yl}ethyl)amine typically involves multi-step organic reactions. These methods may utilize commercially available starting materials or be derived from known precursors in laboratory settings. The synthesis requires careful control of reaction conditions to yield the desired product with high purity.

Related Compounds

Several compounds share structural similarities with (3-Methylbutan-2-yl)(1-{ triazolo[4,3-a]pyridin-3-yl}ethyl)amine. These include:

Compound NameCAS NumberKey Features
3-Methyl- triazolo[4,3-a]pyridine1004-65-5Contains a triazole-pyridine structure but lacks the alkyl amine component.
1-(5,7-dimethyl triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amineN/ASimilar alkyl chain but different heterocycle structure.
(Butan-2-yl)({ triazolo[4,3-a]pyridin-3-yl}methyl)amineN/ASimilar functional groups but differs in the alkane chain length and branching.

These compounds highlight the uniqueness of (3-Methylbutan-2-yl)(1-{ triazolo[4,3-a]pyridin-3-yl}ethyl)amine through its specific combination of functional groups and structural features that may contribute to distinct biological activities and chemical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator